molecular formula C12H9NO5S B8772417 4'-Nitro-4-biphenylsulfonic acid CAS No. 91493-72-0

4'-Nitro-4-biphenylsulfonic acid

Cat. No. B8772417
CAS RN: 91493-72-0
M. Wt: 279.27 g/mol
InChI Key: YTLRCQWMAYGBFQ-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

Biphenyl-4-sulfonic acid (30 g) was mixed with trifluoroacetic acid and a suspension was formed. The mixture was cooled to −5° C. Fuming nitric acid (12.8 ml) was added dropwise over 30 min. The reaction mixture was stirred at 0° C. for 2 h. The chloroform was removed in vacuo and the residue was recrystallized from acetic acid to provide 15 g of 4′-nitro-biphenyl-4-sulfonic acid, obtained as white crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.FC(F)(F)C(O)=O.[N+:24]([O-])([OH:26])=[O:25]>>[N+:24]([C:14]1[CH:15]=[CH:16][C:11]([C:1]2[CH:6]=[CH:5][C:4]([S:7]([OH:10])(=[O:8])=[O:9])=[CH:3][CH:2]=2)=[CH:12][CH:13]=1)([O-:26])=[O:25]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a suspension was formed
CUSTOM
Type
CUSTOM
Details
The chloroform was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.